AC708
Descripción
AC708 (also known as PLX73086) is a small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of macrophages and osteoclasts . Preclinical studies demonstrate its high specificity for CSF1R over closely related kinases such as PDGFRα/β, FLT3, and KIT, with IC50 values of 26 nM (CSF-1-mediated phosphorylation) and 33 nM (IL-34-mediated phosphorylation) . In functional assays, AC708 inhibited CSF-1-dependent osteoclast differentiation (IC50 = 15 nM) and reduced MCP-1 cytokine release in human monocytes (IC50 ≈ 90 nM), outperforming benchmark compounds like GW2580 .
In vivo, AC708 reduced tumor-associated macrophages (TAMs) by 65–86% in ovarian cancer models and synergized with anti-VEGF therapies (e.g., B20 antibody) to decrease tumor burden by 83–98% . Despite promising preclinical data, its clinical development was terminated in 2018 .
Propiedades
Nombre IUPAC |
unknown |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AC708; AC-708; AC 708. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar CSF1R Inhibitors
PLX3397 (Pexidartinib)
- Specificity : PLX3397 inhibits CSF1R, KIT, and FLT3, resulting in broader kinase activity compared to AC708’s selective CSF1R targeting .
- Preclinical Data : While AC708 achieved >80% reduction in TAMs at 100 mg/kg in breast cancer models , PLX3397’s macrophage depletion varied by tumor type, with partial responses in TGCT .
PLX5622
- Application Focus: Primarily developed for non-oncologic indications (e.g., Alzheimer’s disease), contrasting with AC708’s oncology-driven preclinical use .
- Mechanistic Overlap : Both compounds reduce TAMs, but PLX5622’s prolonged dosing in neurodegenerative models highlights divergent therapeutic priorities .
2G2 (Anti-CSF1R Antibody)
- Efficacy: In ovarian cancer models, 2G2 combined with bevacizumab reduced tumor weight by 51% and TAMs by 64% , less pronounced than AC708’s 83–98% tumor reduction .
- Administration: As a monoclonal antibody, 2G2 offers longer half-life but lacks the oral bioavailability of small-molecule inhibitors like AC708 .
GW2580
- Potency: AC708 demonstrated superior inhibition of MCP-1 release (IC50 = 93 nM vs. GW2580’s 148 nM in CSF-1-stimulated monocytes) .
- Therapeutic Use : GW2580 is primarily a research tool, whereas AC708 advanced to IND-enabling studies before discontinuation .
Key Findings from Preclinical Studies
Table 1: Comparative Efficacy of CSF1R Inhibitors
Mechanistic Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
